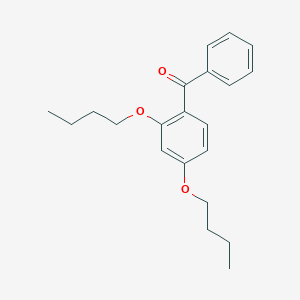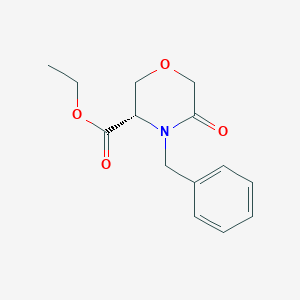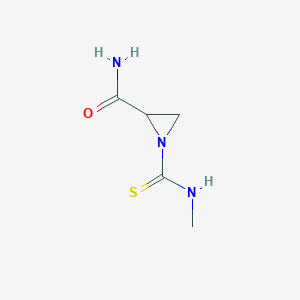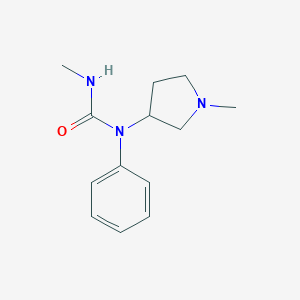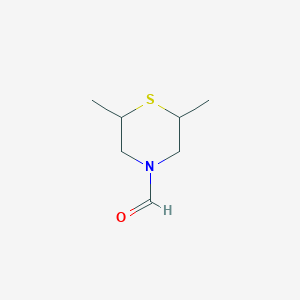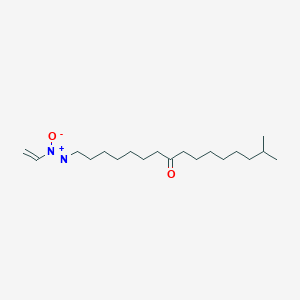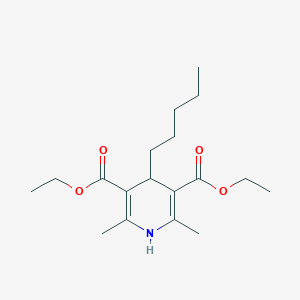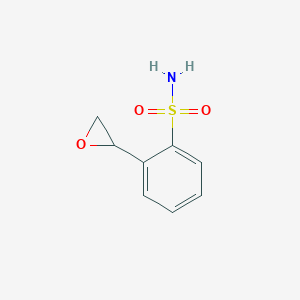
Lycoricidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lycoricidine is a natural alkaloid compound that is found in various plant species, including Lycoris radiata, Lycoris aurea, and Lycoris squamigera. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Lycoricidine, a notable compound in scientific research, has been synthesized through various methods. A significant approach includes the stereoselective total synthesis involving one-pot elimination, allylation reaction, ring-closing metathesis, aziridine formation, and oxidative ring-opening of aziridine (Yadav, Satheesh, & Murthy, 2010). Other methods involve chemoenzymatic approaches, highlighting the versatility of lycoricidine synthesis (Matveenko, Kokas, Banwell, & Willis, 2007).
Biological Activities and Potential Applications
- Lycoricidine and its derivatives have demonstrated effectiveness against tobacco mosaic virus (TMV), showcasing antiviral properties. Specific derivatives such as N-methyl-2,3,4-trimethoxylycoricidine and N-methyl-2-methoxy-3,4-acetonidelycoricidine have shown comparable protective effects to known antiviral agents (Yang, Chen, Chen, Hao, & Li, 2018).
- Lycoricidine and its structural analogs have been evaluated for their anticancer activities. These studies focus on various human cancer cell lines, contributing to a deeper understanding of the molecular mechanisms of action for anticancer agents based on the lycoricidine structure (Hudlický, Rinner, Gonzalez, Akgun, Schilling, Siengalewicz, Martinot, & Pettit, 2002).
Potential in Treating Emerging Viral Infections
- Lycoricidine has been explored for its potential in treating coronavirus infections, including COVID-19. It acts as a non-nucleoside inhibitor of RNA-dependent RNA polymerase (RdRp), a vital component in viral replication. This suggests that lycoricidine could be a promising candidate for treating emerging viral infections (Jin, Min, Jeon, Lee, Kim, Park, Park, Jang, Park, Song, Kim, & Kwon, 2020).
Inhibition of Plant Growth
- Lycoricidine has been identified as a growth inhibitor in plants, specifically in the bulbs of Lycoris radiata. This discovery opens avenues for its application in agriculture and plant biology (Okamoto, Torii, & Isogai, 1972).
Acetylcholineesterase-Inhibiting Properties
- Lycoricidine, along with other alkaloids from Lycoris radiata, has been studied for its acetylcholineesterase-inhibiting properties. This is particularly significant in Alzheimer's disease research, suggesting a potential role for lycoricidine in developing new treatments (Xin, Yamujala, Wang, Wang, Wu, Lawton, Long, & Di, 2013).
properties
CAS RN |
19622-83-4 |
|---|---|
Product Name |
Lycoricidine |
Molecular Formula |
C14H13NO6 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2S,3R,4S,4aR)-2,3,4-trihydroxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C14H13NO6/c16-8-1-6-5-2-9-10(21-4-20-9)3-7(5)14(19)15-11(6)13(18)12(8)17/h1-3,8,11-13,16-18H,4H2,(H,15,19)/t8-,11+,12+,13-/m0/s1 |
InChI Key |
YYDLFVZOIDOGSO-KKBFJBPOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)O |
Other CAS RN |
19622-83-4 |
synonyms |
lycoricidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



